molecular formula C15H16N2S2 B2627527 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione CAS No. 1708079-97-3

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione

Cat. No. B2627527
CAS RN: 1708079-97-3
M. Wt: 288.43
InChI Key: SNFAWVZWJHIAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1’-cyclohexane]-4(3H)-thione is a chemical compound with the molecular formula C15H16N2S2. It has an average mass of 288.431 Da and a monoisotopic mass of 288.075500 Da .

Scientific Research Applications

Synthesis and Structural Studies

  • DFT Studied Hetero-Diels–Alder Cycloaddition : This compound has been synthesized in an environmentally benign process involving hetero-Diels–Alder cycloaddition, which yields diverse spiroheterocycles with potential biological activity. The configuration of the cycloadduct was determined using density functional theory calculations (Kumar et al., 2017).

  • Electrocatalytic Cascade Synthesis : Electrocatalytic methods have been employed to synthesize dihydro-spiro[1-benzofuran-2,5'-pyrimidines] from related compounds, underlining the utility of electrochemical processes in the synthesis of complex spiro compounds (Ryzhkov et al., 2021).

  • Crystal Structure Analysis : The crystal structure of similar spirocyclic compounds has been analyzed, providing insights into the molecular conformation and intermolecular interactions that could be relevant for derivatives of 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione (Ziaulla et al., 2011).

Potential Biological Activities

  • Anti-Inflammatory and Analgesic Activity : Some derivatives of benzothieno[2,3-d]pyrimidine have shown significant anti-inflammatory and analgesic activities, suggesting potential pharmacological applications for similar compounds (Hafez et al., 2013).

  • Antimicrobial Activities : Novel series of spiro compounds derived from thieno[3,2-d]pyrimidines have been synthesized and shown to possess antimicrobial properties, indicating a possible area of application for 1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione derivatives (Hafez et al., 2016).

Physicochemical Properties and Applications

  • Physicochemical Characterization : The physicochemical properties, such as acid-base properties and lipophilicity, of spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been characterized, which is crucial for understanding their potential applications in various fields (Candia et al., 2017).

  • Potential as Anticancer Agents : Spiro compounds like spiro[pyrazolo[4,3-d]pyrimidinones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones have been evaluated for their anticancer activities, hinting at the possible use of similar spiro compounds in medicinal chemistry (Ismail et al., 2017).

properties

IUPAC Name

spiro[1,3-dihydro-[1]benzothiolo[2,3-d]pyrimidine-2,1'-cyclohexane]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S2/c18-13-12-10-6-2-3-7-11(10)19-14(12)17-15(16-13)8-4-1-5-9-15/h2-3,6-7,17H,1,4-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFAWVZWJHIAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(C4=CC=CC=C4S3)C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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